molecular formula C10H12ClF2NO2 B1422457 Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride CAS No. 1305712-66-6

Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride

Cat. No.: B1422457
CAS No.: 1305712-66-6
M. Wt: 251.66 g/mol
InChI Key: JDLZTTLMLODDIL-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride is a useful research compound. Its molecular formula is C10H12ClF2NO2 and its molecular weight is 251.66 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride (CAS: 1305712-66-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

  • Molecular Formula : C10H12ClF2NO2
  • Molar Mass : 251.66 g/mol
  • Structure : The compound features a difluorophenyl group attached to a methyl aminoacetate moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism appears to involve the inhibition of angiogenesis and tumor growth, similar to other known anticancer agents. For instance, studies using chick chorioallantoic membrane assays have shown that related compounds can effectively block angiogenesis and tumor proliferation .
  • Neuropharmacological Effects : The compound may also influence neurotransmitter systems, particularly through interactions with muscarinic receptors. The activation of these receptors is linked to cell proliferation and resistance to apoptosis in various cancer types .
  • Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's . This inhibition can enhance cholinergic transmission, potentially offering therapeutic benefits.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Study on Cytotoxicity : A study demonstrated that the compound induced apoptosis in FaDu hypopharyngeal tumor cells, showing better cytotoxicity than the reference drug bleomycin . This indicates its potential as an anticancer agent.
  • Neuroprotective Properties : In vitro studies have suggested that compounds with similar structures exhibit antioxidant properties and may protect against neurodegeneration by modulating cholinergic pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInduces apoptosis in tumor cells
Enzyme InhibitionInhibits AChE and BuChE
Angiogenesis BlockingBlocks angiogenesis in chick chorioallantoic membrane assays
Neuroprotective EffectsExhibits antioxidant properties

Safety and Toxicology

Despite its promising biological activities, safety profiles indicate that this compound may pose risks:

  • Toxicity : The compound is classified as harmful if swallowed (H302) and can cause skin irritation (H315) . Appropriate safety measures should be taken when handling this substance.

Properties

IUPAC Name

methyl 2-[(3,4-difluorophenyl)methylamino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)6-13-5-7-2-3-8(11)9(12)4-7;/h2-4,13H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLZTTLMLODDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1=CC(=C(C=C1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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